molecular formula C31H28NO7P B613602 Fmoc-4-phosphono-Phe(Bzl)-OH CAS No. 943148-45-6

Fmoc-4-phosphono-Phe(Bzl)-OH

Cat. No.: B613602
CAS No.: 943148-45-6
M. Wt: 557.5 g/mol
InChI Key: SUZIBVOZBLUGME-LJAQVGFWSA-N
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Description

Fmoc-4-phosphono-Phe(Bzl)-OH (CAS 943148-45-6) is a specialized, side-chain protected amino acid derivative designed for use in Fmoc solid-phase peptide synthesis (SPPS) . This building block features a phosphonated phenylalanine side chain, where the phosphono group is protected as a benzyl (Bzl) ester. With a molecular formula of C 31 H 28 NO 7 P and a molecular weight of 557.5 g/mol , it serves as a critical reagent for the introduction of phosphonated residues into synthetic peptides. The primary application of this compound is in the synthesis of phosphinopeptides and other phosphorus-containing pseudopeptides, which are extensively studied as transition state analogue inhibitors of metalloproteases . By replacing the scissile amide bond in a peptide substrate with a non-hydrolyzable phosphinate moiety [-P(O)(OH)CH 2 -], the resulting analogues mimic the tetrahedral transition state of peptide hydrolysis. This mechanism allows them to bind with high affinity to enzyme active sites, making them invaluable tools for fundamental enzymology studies and the development of potent enzyme inhibitors for therapeutic targets . Incorporating this compound enables researchers to explore structure-activity relationships and develop inhibitors for a range of enzymes, such as aminopeptidases and carboxypeptidases . The Fmoc protecting group is compatible with standard SPPS protocols and can be removed under mild basic conditions, while the benzyl group on the phosphonate can typically be cleaved with strong acids during global deprotection. This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

CAS No.

943148-45-6

Molecular Formula

C31H28NO7P

Molecular Weight

557.5 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[hydroxy(phenylmethoxy)phosphoryl]phenyl]propanoic acid

InChI

InChI=1S/C31H28NO7P/c33-30(34)29(18-21-14-16-23(17-15-21)40(36,37)39-19-22-8-2-1-3-9-22)32-31(35)38-20-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h1-17,28-29H,18-20H2,(H,32,35)(H,33,34)(H,36,37)/t29-/m0/s1

InChI Key

SUZIBVOZBLUGME-LJAQVGFWSA-N

SMILES

C1=CC=C(C=C1)COP(=O)(C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)O

Isomeric SMILES

C1=CC=C(C=C1)COP(=O)(C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)O

Canonical SMILES

C1=CC=C(C=C1)COP(=O)(C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)O

Synonyms

Fmoc-Ppa(Bzl)-OH

Origin of Product

United States

Preparation Methods

Resin Loading and Initial Functionalization

The synthesis typically begins with anchoring the first amino acid to a 2-chlorotrityl chloride resin. This resin’s high acid sensitivity ensures selective cleavage while preserving acid-labile protecting groups. For Fmoc-4-phosphono-Phe(Bzl)-OH, the loading process involves:

  • Resin Swelling : The resin is pre-swelled in dichloromethane (CH₂Cl₂) for 30 minutes to enhance reactivity.

  • Amino Acid Activation : The phosphonophenylalanine derivative is dissolved in CH₂Cl₂ with 2,4,6-collidine (3.75% v/v) to form a carboxylate intermediate, which reacts with the resin’s chlorotrityl groups.

  • Coupling : The activated amino acid is coupled to the resin under nitrogen atmosphere for 8–24 hours, achieving >95% loading efficiency.

Table 1: Resin Loading Conditions for this compound

ParameterSpecification
Resin Type2-Chlorotrityl chloride
SolventCH₂Cl₂
Activator2,4,6-Collidine (3.75% v/v)
Reaction Time8–24 hours
TemperatureRoom temperature (20–25°C)

Iterative Fmoc Deprotection and Coupling

Subsequent amino acids are added using Fmoc/t-Bu chemistry:

  • Fmoc Removal : Piperidine (20% v/v in DMF) cleaves the Fmoc group in two 15-minute treatments.

  • Activation and Coupling : HCTU (4.5 equiv) with collidine (20% v/v in DMF) activates the incoming amino acid, enabling coupling within 15 minutes to 12 hours, depending on steric hindrance.

Solution-Phase Synthesis of the Phosphonophenylalanine Core

Suzuki-Miyaura Cross-Coupling

A convergent route involves synthesizing the phosphonophenylalanine side chain before Fmoc protection:

  • Iodophenylalanine Preparation : Fmoc-Phe(4-I)-OH serves as a precursor, synthesized via electrophilic iodination of phenylalanine.

  • Phosphono Group Installation : A palladium-catalyzed cross-coupling between 4-iodophenylalanine and benzyl phosphonate using Pd(PPh₃)₄ and K₃PO₄ in toluene/water (3:1) achieves 70–85% yield.

Table 2: Key Reaction Parameters for Phosphono Group Installation

ParameterSpecification
CatalystPd(PPh₃)₄ (5 mol%)
BaseK₃PO₄ (3 equiv)
SolventToluene/H₂O (3:1 v/v)
Temperature100°C
Reaction Time24 hours

Benzyl Protection of the Phosphono Group

The phosphono group is stabilized via benzylation using benzyl bromide (BnBr) and NaH in THF, yielding the Bzl-protected intermediate with >90% efficiency.

Challenges in Synthesis and Purification

Steric Hindrance and Coupling Efficiency

The bulky phosphono-Bzl group reduces coupling rates during SPPS. Strategies to mitigate this include:

  • Extended Coupling Times : 12-hour reactions with HATU/HOAt (4.5 equiv each) improve yields.

  • Microwave Assistance : Brief microwave irradiation (50°C, 10 minutes) enhances kinetics without racemization.

Purification via Reverse-Phase HPLC

Crude peptides containing this compound are purified using:

  • Mobile Phase : Acetonitrile/water (0.1% TFA) gradient (20–60% over 30 minutes).

  • Column : C18 silica (5 μm, 250 × 4.6 mm).

  • Purity : ≥95% achieved in most cases.

Recent Advancements and Scalability

Flow Chemistry Integration

Continuous-flow SPPS systems reduce reaction times by 50%, enabling gram-scale production of phosphonopeptides. Key advantages include:

  • Automated Reagent Delivery : Precise control over coupling and deprotection cycles.

  • Reduced Solvent Waste : 30% lower DMF consumption compared to batch methods.

Enzymatic Deprotection

Lipase-based cleavage of the benzyl group offers a greener alternative to hydrogenolysis, avoiding palladium residues .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phosphono group can undergo oxidation to form phosphonic acid derivatives.

    Reduction: The benzyl ester can be reduced to yield the corresponding carboxylic acid.

    Substitution: The Fmoc group can be removed under basic conditions to expose the free amino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Piperidine in dimethylformamide (DMF) for Fmoc deprotection.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Free carboxylic acid.

    Substitution: Free amino acid.

Scientific Research Applications

Chemistry

Fmoc-4-phosphono-Phe(Bzl)-OH is primarily utilized in solid-phase peptide synthesis. Its ability to introduce phosphono groups into peptides alters their biochemical properties, which can significantly impact their functionality in biological systems.

Key Reactions

  • Phosphorylation : The incorporation of phosphono groups mimics natural phosphorylation processes.
  • Deprotection : The Fmoc group can be removed under basic conditions to expose the free amino group for further reactions.

Biology

In biological research, this compound is instrumental in studying protein phosphorylation and its effects on protein function and signaling pathways. Phosphorylation is a crucial post-translational modification that regulates various cellular processes.

Biological Mechanisms

  • Protein-Protein Interactions : The incorporation of phosphono groups can affect how proteins interact with each other.
  • Signal Transduction : It aids in understanding how signals are transmitted within cells through phosphorylated proteins.

Medicine

The potential therapeutic applications of this compound are significant, especially in the development of peptide-based drugs targeting phosphorylated proteins. This capability is particularly relevant for conditions such as cancer and metabolic disorders.

Peptide-Based Drug Development

  • Targeted Therapies : The compound's ability to mimic phosphorylated amino acids makes it a valuable tool for designing drugs that target specific proteins involved in disease pathways.

Industry

In the pharmaceutical industry, this compound is used in the synthesis of peptide therapeutics and diagnostic agents. Its role in producing high-purity peptides is essential for developing effective treatments.

Study on Peptide Synthesis

A study demonstrated the successful synthesis of phosphorylated polypeptides using this compound as a building block. The resulting peptides exhibited altered biological activity due to the incorporation of phosphono groups, showcasing their potential in therapeutic applications.

Antibacterial Peptide Research

Another investigation evaluated antimicrobial peptides synthesized with this compound, revealing potent activity against resistant bacterial strains while maintaining low cytotoxicity towards human cells. This highlights its promise for developing new antibiotics.

Inhibition Studies

Research involving phospholipase Cγ1 SH2 domains showed that peptides derived from this compound could inhibit binding interactions critical for signal transduction pathways. This underscores its utility in studying cellular signaling mechanisms.

Mechanism of Action

The mechanism by which Fmoc-4-phosphono-Phe(Bzl)-OH exerts its effects involves the incorporation of the phosphono group into peptides. This modification can mimic natural phosphorylation, affecting protein-protein interactions, enzyme activity, and cellular signaling pathways.

Comparison with Similar Compounds

Research Findings and Challenges

Solubility and Handling

  • Polar Substituents: Fluorine and cyano derivatives exhibit better solubility in DMF than iodinated or nitro analogues .
  • Phosphono Group Challenges: Anticipated solubility issues may necessitate co-solvents (e.g., NMP) or solubilizing tags .

Biological Activity

Fmoc-4-phosphono-Phe(Bzl)-OH is a synthetic amino acid derivative that plays a significant role in peptide synthesis, particularly in introducing phosphono groups into peptides. This modification is crucial for studying protein phosphorylation and its biological implications. This article delves into the biological activity of this compound, examining its synthesis, mechanisms of action, and potential applications in medicine and biochemistry.

Chemical Structure and Synthesis

This compound consists of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a phosphono group attached to the phenyl ring, and a benzyl ester. The synthesis typically involves several steps:

  • Protection of the Amino Group : The amino group of phenylalanine is protected using the Fmoc group.
  • Phosphorylation : The phenyl ring is phosphorylated with a suitable phosphorylating agent.
  • Benzyl Ester Formation : The carboxyl group is esterified with benzyl alcohol under acidic conditions.

These steps ensure that the compound retains its functional properties while being suitable for solid-phase peptide synthesis (SPPS) .

The incorporation of the phosphono group into peptides mimics natural phosphorylation, which can significantly affect protein-protein interactions, enzyme activity, and cellular signaling pathways. This modification allows researchers to study the effects of phosphorylation on protein function and to develop peptide-based drugs targeting phosphorylated proteins .

1. Protein Phosphorylation Studies

This compound has been utilized to investigate protein phosphorylation's role in various biological processes. For instance, studies have demonstrated that peptides containing this compound can influence signaling pathways related to cell growth and differentiation .

2. Antimicrobial Activity

Research has indicated that peptides synthesized with this compound exhibit antimicrobial properties. These peptides have shown effectiveness against both gram-positive and gram-negative bacteria, including antibiotic-resistant strains. The mechanism involves permeabilization of bacterial membranes, leading to cell lysis .

3. Peptide-Based Drug Development

The compound's ability to mimic phosphorylated amino acids makes it a valuable tool in developing peptide-based therapeutics. These drugs can target specific proteins involved in disease pathways, offering potential treatments for various conditions, including cancer and metabolic disorders .

Comparative Analysis

To highlight the uniqueness of this compound among similar compounds, a comparison table is provided below:

Compound NameBackboneUnique Features
This compoundPhenylalanineEffective in mimicking phosphorylation effects
Fmoc-4-phosphono-Tyr(Bzl)-OHTyrosineSimilar structure but distinct hydrophobic properties
Fmoc-4-phosphono-Ser(Bzl)-OHSerineDifferent steric effects compared to phenylalanine

Case Studies

Several studies illustrate the biological activity of this compound:

  • Study on Peptide Synthesis : A study reported the successful synthesis of phosphorylated polypeptides using this compound as a building block. The resulting peptides demonstrated altered biological activity due to the incorporation of phosphono groups .
  • Antibacterial Peptide Research : Another study evaluated antimicrobial peptides synthesized with this compound, revealing potent activity against resistant bacterial strains and low cytotoxicity towards human cells .

Q & A

Q. What are the optimal synthetic routes for introducing a benzyl-protected phosphono group into Fmoc-phenylalanine derivatives?

  • Methodological Answer : The synthesis typically involves phosphorylation of the phenylalanine side chain. For analogous compounds like Fmoc-Phe(4-Cl)-OH or Fmoc-Phe(4-CF₃)-OH, phosphorylation is achieved using reagents such as phosphorous oxychloride (POCl₃) or dialkyl phosphites under anhydrous conditions . For Fmoc-4-phosphono-Phe(Bzl)-OH, a benzyl-protected phosphono group can be introduced via a Michaelis-Arbuzov reaction or by coupling a pre-phosphorylated benzyl bromide derivative to the phenyl ring. Post-synthesis, purification via reversed-phase HPLC (RP-HPLC) or silica gel chromatography is critical to remove unreacted reagents .

Q. Which analytical techniques are essential for confirming the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is indispensable for verifying the phosphono group's presence and benzyl protection. For example, ³¹P NMR typically shows a peak near 0–10 ppm for phosphonate esters . Mass spectrometry (MS) with electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) confirms molecular weight (e.g., expected [M+H]⁺ for C₂₅H₂₃NO₇P would be ~504.4 Da). High-resolution MS (HRMS) ensures accuracy within ±2 ppm .

Q. How does the benzyl-protected phosphono group affect solubility in peptide synthesis solvents?

  • Methodological Answer : The benzyl group enhances solubility in organic solvents (e.g., DMF, DCM) by masking the polar phosphono moiety. However, in aqueous solutions (e.g., during RP-HPLC purification), reduced solubility may require additives like 0.1% TFA or acetonitrile gradients. Pre-solubilization in DMF (10–20% v/v) before coupling reactions is recommended to prevent aggregation .

Advanced Research Questions

Q. What strategies mitigate steric hindrance during solid-phase peptide synthesis (SPPS) when using this compound?

  • Methodological Answer : Steric hindrance from the bulky benzyl-phosphono group can reduce coupling efficiency. To address this:
  • Use coupling agents like HATU or PyBOP (2–4 equivalents) with 5–10% v/v DIEA in DMF .
  • Extend coupling times to 2–4 hours and monitor via Kaiser test or LC-MS.
  • Consider microwave-assisted synthesis (50–60°C, 10–20 W) to enhance reaction kinetics .

Q. How can researchers ensure the stability of the benzyl-phosphono group under acidic or basic conditions during peptide deprotection?

  • Methodological Answer : The benzyl group is labile under strong acidic conditions (e.g., 95% TFA during global deprotection). To preserve the phosphono group:
  • Use mild deprotection cocktails (e.g., TFA:H₂O:Triisopropylsilane, 95:2.5:2.5 v/v) with shorter incubation times (1–2 hours) .
  • For base-sensitive sequences, avoid prolonged exposure to piperidine during Fmoc removal; instead, use 20% 4-methylpiperidine in DMF .

Q. What are the common side reactions during the synthesis of phosphono-containing peptides, and how can they be minimized?

  • Methodological Answer :
  • Phosphonate hydrolysis : Occurs under prolonged basic conditions. Use anhydrous solvents and inert atmospheres (N₂/Ar) during synthesis .
  • Benzyl group migration : Observed during high-temperature reactions. Limit heating to ≤60°C and monitor via TLC or LC-MS .
  • Racemization : Minimize by coupling at 0–4°C and using additives like Oxyma Pure .

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